Corynebactin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

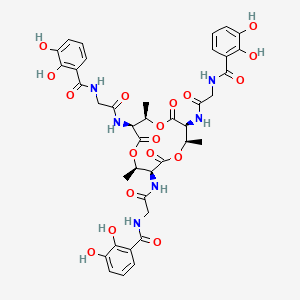

Corynebactin is a crown compound that is enterobactin in which the pro-R hydrogens at positions 2, 6 and 10 of the trilactone backbone are replaced by methyl groups, and in which a glycine spacer separates the trilactone backbone from each of the catecholamide arms. It is the endogenous siderophore of Bacillus subtilis, used for the acquisition of iron. It has a role as a metabolite and a bacterial metabolite. It is a crown compound, a member of catechols and a macrocyclic lactone.

科学的研究の応用

Biochemical Properties

Corynebactin has been characterized as a siderophore that facilitates iron uptake in iron-limited environments. Its structure consists of a central lysine residue linked to two citrate residues through amide bonds, making it distinct from other known siderophores such as staphyloferrin A and rhizoferrin . The biological activity of this compound has been demonstrated through various assays, including:

- Growth Promotion : this compound promotes the growth of siderophore-deficient mutant strains of C. diphtheriae in low-iron conditions.

- Iron Uptake : It stimulates the uptake of iron ions (Fe³⁺) in mutant strains lacking the ability to produce or utilize this compound .

This compound's role as a siderophore has significant implications in microbiology:

- Pathogenicity Studies : Understanding how C. diphtheriae utilizes this compound can help elucidate mechanisms of pathogenicity and virulence in bacterial infections.

- Antimicrobial Development : Targeting the biosynthesis pathways of this compound may lead to novel antimicrobial strategies against pathogenic Corynebacterium species.

Industrial Applications

In addition to its biological significance, this compound has potential applications in biotechnology:

- Bioremediation : Its ability to chelate iron could be harnessed in bioremediation processes to mobilize and recover metals from contaminated environments.

- Agricultural Use : this compound may enhance plant growth by facilitating iron uptake in soil, potentially leading to improved crop yields.

Case Studies

Several studies have documented the applications and effects of this compound:

- A study by Dertz et al. (2006) highlighted the comparative analysis of siderophore-dependent iron uptake between Bacillus subtilis and Corynebacterium glutamicum, demonstrating the unique properties of this compound in iron acquisition .

- Research conducted by May et al. (2001) revealed insights into the genetic regulation of this compound production, which could inform strategies for manipulating its biosynthesis for industrial applications .

化学反応の分析

Iron Chelation and Complexation

Corynebactin binds Fe³⁺ through three catecholamide groups arranged in a Λ-configured octahedral geometry . Key characteristics:

The glycine spacers and methylated trilactone backbone enhance conformational stability while maintaining exceptional iron affinity .

Structural Hydrolysis Reactions

Acid hydrolysis of this compound yields:

textThis compound + H⁺ → 2 Citrate + 1 Lysine + 3 Glycine

Quantitative analysis of hydrolysates shows:

| Component | Molar Ratio | Detection Method |

|---|---|---|

| Citric acid | 2.0 | Enzymatic bioassay |

| Lysine | 1.0 | Amino acid analyzer |

No catechol or hydroxamate degradation products were detected via Arnow/Csáky assays .

Biological Redox Activity

This compound mediates iron reduction through:

a) Direct electron transfer:

Fe3+ this compound+e−→Fe2++This compound−−

b) Enzymatic reduction:

NADPH-dependent reductases catalyze Fe³⁺ release in cellular compartments .

Biological assays demonstrate:

-

4 μM this compound restores 55Fe uptake in C. diphtheriae mutants

-

Iron acquisition efficiency:

Strain 55Fe Uptake (pmol/mg protein) Wild type (+this compound) 148 ± 12 ΔciuA mutant (+this compound) 42 ± 6

Coordination Chemistry

Comparative analysis with related siderophores:

The lysine-citrate architecture allows selective iron recognition over competing divalent cations .

Synthetic Modifications

Hybrid analogs reveal structure-activity relationships:

-

Serine-corynebactin (Thr→Ser substitution):

Mass spectrometry identifies key fragmentation patterns:

text[M-H]⁻ m/z = 493.138 (major ion) [M-H-H₂O]⁻ m/z = 475.28 Fe-adducts detected at m/z 500.31 ([M-H+Fe²⁺-2H-HCOOH]⁻)[7]

特性

CAS番号 |

95536-04-2 |

|---|---|

分子式 |

C39H42N6O18 |

分子量 |

882.8 g/mol |

IUPAC名 |

N-[2-[[(2R,3S,6R,7S,10R,11S)-7,11-bis[[2-[(2,3-dihydroxybenzoyl)amino]acetyl]amino]-2,6,10-trimethyl-4,8,12-trioxo-1,5,9-trioxacyclododec-3-yl]amino]-2-oxoethyl]-2,3-dihydroxybenzamide |

InChI |

InChI=1S/C39H42N6O18/c1-16-28(43-25(49)13-40-34(55)19-7-4-10-22(46)31(19)52)37(58)62-18(3)30(45-27(51)15-42-36(57)21-9-6-12-24(48)33(21)54)39(60)63-17(2)29(38(59)61-16)44-26(50)14-41-35(56)20-8-5-11-23(47)32(20)53/h4-12,16-18,28-30,46-48,52-54H,13-15H2,1-3H3,(H,40,55)(H,41,56)(H,42,57)(H,43,49)(H,44,50)(H,45,51)/t16-,17-,18-,28+,29+,30+/m1/s1 |

InChIキー |

RCQTVEFBFUNTGM-BDVHUIKKSA-N |

SMILES |

CC1C(C(=O)OC(C(C(=O)OC(C(C(=O)O1)NC(=O)CNC(=O)C2=C(C(=CC=C2)O)O)C)NC(=O)CNC(=O)C3=C(C(=CC=C3)O)O)C)NC(=O)CNC(=O)C4=C(C(=CC=C4)O)O |

異性体SMILES |

C[C@@H]1[C@@H](C(=O)O[C@@H]([C@@H](C(=O)O[C@@H]([C@@H](C(=O)O1)NC(=O)CNC(=O)C2=C(C(=CC=C2)O)O)C)NC(=O)CNC(=O)C3=C(C(=CC=C3)O)O)C)NC(=O)CNC(=O)C4=C(C(=CC=C4)O)O |

正規SMILES |

CC1C(C(=O)OC(C(C(=O)OC(C(C(=O)O1)NC(=O)CNC(=O)C2=C(C(=CC=C2)O)O)C)NC(=O)CNC(=O)C3=C(C(=CC=C3)O)O)C)NC(=O)CNC(=O)C4=C(C(=CC=C4)O)O |

Key on ui other cas no. |

95536-41-7 |

同義語 |

corynebactin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。